![molecular formula C18H16ClN3O3S2 B2409129 4-((4-chlorophenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide CAS No. 923095-28-7](/img/structure/B2409129.png)
4-((4-chlorophenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide
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Description
4-((4-chlorophenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is a member of the sulfonylurea class of drugs and has been studied extensively for its mechanism of action, physiological effects, and potential use in laboratory experiments.
Scientific Research Applications
Synthesis and Biological Activities
The compound has been the focus of research due to its structural relationship with a variety of sulfonamide and sulfonylurea pharmacophores, which are known for their significant biological activities. Studies have described the synthesis of related compounds, highlighting their potential in antitumor, antiviral, and antimicrobial applications. For example, research has demonstrated the synthesis of indeno[1,2-c]pyrazol(in)es substituted with benzenesulfonamide, showing promising broad-spectrum antitumor activity against various tumor cell lines (Rostom, 2006). Similarly, derivatives such as 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide have exhibited antiviral activities (Chen et al., 2010).
Antitumor and Anticancer Effects
Several studies have synthesized and evaluated derivatives of the compound for their antitumor and anticancer properties. Notably, derivatives have shown significant activity against breast cancer, leukemia, and melanoma cell lines, suggesting a potential role in cancer treatment (Szafrański & Sławiński, 2015). This research highlights the compound's relevance in synthesizing new molecules with potential therapeutic benefits in oncology.
Antimicrobial and Antidiabetic Applications
Compounds structurally related to 4-((4-chlorophenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide have also been explored for antimicrobial and antidiabetic activities. For instance, sulfonamide derivatives have been synthesized and tested for their antibacterial efficacy, revealing high activities against various bacterial strains (Azab, Youssef, & El-Bordany, 2013). Additionally, fluoropyrazolesulfonylurea and thiourea derivatives have been investigated as potential antidiabetic agents, demonstrating significant hypoglycemic activity (Faidallah et al., 2016).
properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S2/c19-13-6-8-14(9-7-13)27(24,25)11-3-5-17(23)22-18-21-16(12-26-18)15-4-1-2-10-20-15/h1-2,4,6-10,12H,3,5,11H2,(H,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCESFJMXCLSLLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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